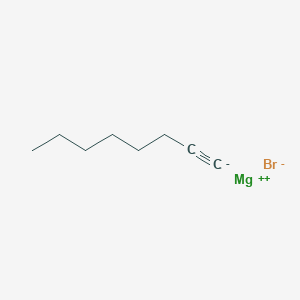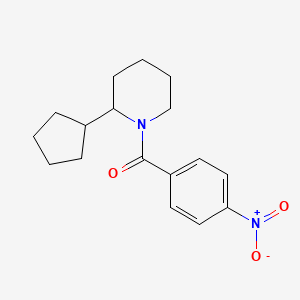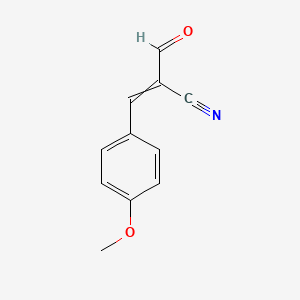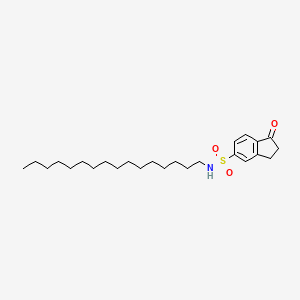
N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide is an organic compound with the molecular formula C25H42N2O3S. This compound is part of the indene family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The hexadecyl group attached to the indene structure adds significant hydrophobic character to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through the hydrogenation of indene, a process that involves the addition of hydrogen to the indene molecule in the presence of a catalyst such as palladium on carbon.
Attachment of the Hexadecyl Group: The hexadecyl group can be introduced through a Friedel-Crafts alkylation reaction, where hexadecyl chloride reacts with the indene core in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the hexadecyl-indene intermediate with sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: The major product would be the corresponding alcohol.
Substitution: Substituted sulfonamides or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and protein-lipid interactions.
Industry: It can be used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the hydrophobic hexadecyl chain can interact with lipid membranes, affecting membrane fluidity and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-n-Hexadecylindan
- 1-n-Hexadecyl-(2,3-dihydroindene)
- 2,3-Dihydro-1-hexadecyl-1H-indene
- 1-(1-Indanyl)hexadecane
Uniqueness
N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide is unique due to the presence of both a sulfonamide group and a long hydrophobic chain. This combination imparts distinct chemical and physical properties, making it particularly useful in applications involving membrane interactions and hydrophobic environments.
Eigenschaften
CAS-Nummer |
61537-56-2 |
|---|---|
Molekularformel |
C25H41NO3S |
Molekulargewicht |
435.7 g/mol |
IUPAC-Name |
N-hexadecyl-1-oxo-2,3-dihydroindene-5-sulfonamide |
InChI |
InChI=1S/C25H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-30(28,29)23-17-18-24-22(21-23)16-19-25(24)27/h17-18,21,26H,2-16,19-20H2,1H3 |
InChI-Schlüssel |
XDOPPWHBMXFWQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)

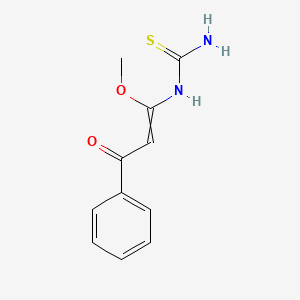
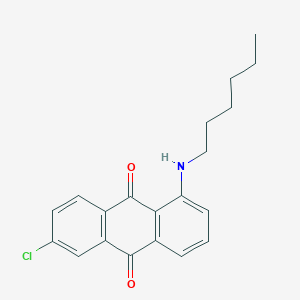
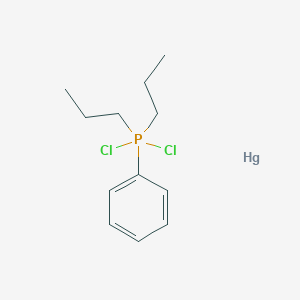

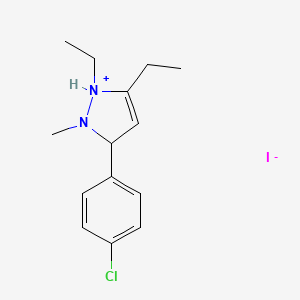

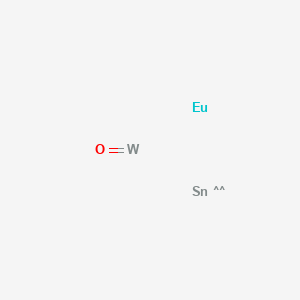
![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)
